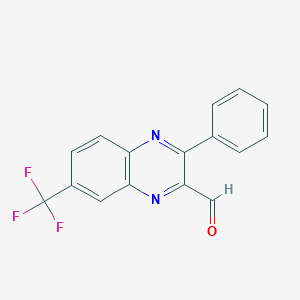
3,5,5-Trimethylcyclohex-2-en-1-yl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,5-Trimethylcyclohex-2-en-1-yl 2,2-dimethylpropanoate is an organic compound with the molecular formula C15H26O2. It is a derivative of cyclohexene and is characterized by the presence of three methyl groups on the cyclohexene ring and a 2,2-dimethylpropanoate ester group. This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethylcyclohex-2-en-1-yl 2,2-dimethylpropanoate typically involves the esterification of 3,5,5-trimethylcyclohex-2-en-1-ol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,5-Trimethylcyclohex-2-en-1-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
3,5,5-Trimethylcyclohex-2-en-1-yl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 3,5,5-Trimethylcyclohex-2-en-1-yl 2,2-dimethylpropanoate involves its interaction with various molecular targets, depending on the context of its use. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding alcohol and acid. The molecular pathways involved in these reactions are typically those associated with ester hydrolysis and subsequent metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5,5-Trimethylcyclohex-2-en-1-ylidene malononitrile
- 4-Hydroxy-3,5,5-trimethylcyclohex-2-en-1-one
- Isophorone
Uniqueness
3,5,5-Trimethylcyclohex-2-en-1-yl 2,2-dimethylpropanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and physical properties compared to similar compounds. Its structure allows for diverse applications in organic synthesis, making it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
648858-03-1 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
(3,5,5-trimethylcyclohex-2-en-1-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H24O2/c1-10-7-11(9-14(5,6)8-10)16-12(15)13(2,3)4/h7,11H,8-9H2,1-6H3 |
Clé InChI |
POEPTFUQCLFBHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(CC(C1)(C)C)OC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Pyridinemethanol, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-a-methyl-2,6-bis(1-methylethyl)-5-(1-penten-1-yl)-](/img/structure/B15168417.png)
![Naphtho[2,3-B]furan-4,9-diol](/img/structure/B15168421.png)

![Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl-](/img/structure/B15168441.png)



![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-[(phenylmethyl)sulfonyl]-](/img/structure/B15168460.png)
![Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate](/img/structure/B15168466.png)



